molecular formula C14H13F6NO3 B2965566 N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 477863-94-8

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2965566
CAS No.: 477863-94-8
M. Wt: 357.252
InChI Key: MKNCKLWZGZUOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a fluorinated organic compound designed for chemical and pharmaceutical research applications. It is built around a benzoic acid core that is functionalized with two 2,2,2-trifluoroethoxy groups and an N-allyl carboxamide moiety. The presence of multiple trifluoroethoxy groups is a significant structural feature, as such groups are known to enhance the metabolic stability, lipophilicity, and overall bioavailability of molecules, making them valuable in medicinal chemistry and agrochemical research . The compound is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a known building block with a documented melting point of 121-125 °C . The primary research application of this amide derivative is likely as a key synthetic intermediate. The allyl group attached to the nitrogen atom presents a versatile handle for further chemical transformations, notably in metal-catalyzed reactions or as a precursor in cyclization processes to form more complex nitrogen-containing heterocycles, strategies that are well-established in synthetic organic chemistry . Researchers may utilize this compound in the synthesis of novel molecules for drug discovery, material science, or as a standard in analytical method development. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-prop-2-enyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO3/c1-2-5-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h2-4,6H,1,5,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNCKLWZGZUOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxy derivative. This intermediate is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to introduce the allyl group. The final step involves the formation of the carboxamide by reacting the intermediate with an appropriate amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets. The compound’s trifluoroethoxy groups and allyl moiety contribute to its binding affinity and specificity. It forms hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. This mechanism is particularly relevant in its potential anticancer effects, where it may inhibit key enzymes and signaling pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analog is N-(2-[(2-chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 338404-61-8). Key differences include:

  • Substituent on the Amide Nitrogen: Target Compound: Allyl group (CH₂=CHCH₂). Chloro Analog: Ethylamino group with a chloroacetyl substituent (Cl-CH₂-CO-).
  • Molecular Complexity :
    • The chloro analog has an additional nitrogen and chlorine atom, increasing its molecular weight (436.73 g/mol vs. ~381 g/mol for the target compound).

Physical and Chemical Properties

Property N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide N-(2-[(2-chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Molecular Formula C₁₆H₁₃F₆NO₃ C₁₅H₁₅ClF₆N₂O₄
Molecular Weight ~381 g/mol 436.73 g/mol
Boiling Point Not reported 508.4 ± 50.0 °C
Density Not reported 1.4 ± 0.1 g/cm³
Flash Point Not reported 261.2 ± 30.1 °C
Purity Not reported 99% (Industrial Grade)

Functional Implications

  • Reactivity :
    • The allyl group in the target compound offers sites for click chemistry or polymerizations due to its unsaturated bond.
    • The chloroacetyl group in the analog enables nucleophilic substitutions (e.g., displacement of Cl), facilitating further derivatization .
  • Pharmacokinetics: Both compounds benefit from trifluoroethoxy groups, which improve lipid solubility and metabolic resistance, a hallmark of fluorinated drugs .

Research Findings and Trends

  • Fluorine in Drug Design : Fluorinated compounds, including both analogs discussed, are prioritized for their ability to modulate bioavailability and stability. Over 30% of FDA-approved drugs contain fluorine, underscoring its importance .
  • Industrial vs. Pharmaceutical Use : The chloro analog’s industrial-grade status contrasts with the target compound’s inferred role in drug development, highlighting divergent applications based on substituent chemistry.

Biological Activity

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H13F6NO4C_{14}H_{13}F_6NO_4 with a molecular weight of approximately 367.25 g/mol. The presence of two trifluoroethoxy groups contributes to its hydrophobicity and may influence its interaction with biological systems.

Property Value
Molecular FormulaC14H13F6NO4C_{14}H_{13}F_6NO_4
Molecular Weight367.25 g/mol
SolubilityHydrophobic

Synthesis Methods

The synthesis typically involves multiple steps that include the formation of an allyl group and the introduction of trifluoroethoxy substituents onto a benzenecarboxamide framework. The detailed synthetic route can be complex but is essential for obtaining the desired compound with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable investigation involved synthesizing 1,3,4-oxadiazole derivatives from this compound. The cytotoxicity of these derivatives was tested against the LN229 glioblastoma cell line. Key findings include:

  • Significant Apoptosis Induction : Compounds derived from this compound demonstrated significant apoptosis in cancer cells.
  • Molecular Docking Studies : These studies indicated favorable binding interactions at the active sites of target proteins involved in cancer progression.

Antidiabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives exhibited notable anti-diabetic properties:

  • Glucose Level Reduction : Compounds synthesized from this compound significantly lowered glucose levels in diabetic models.

Case Studies

  • Cytotoxic Assay Results :
    • Compounds such as 5d and 5f were identified as having superior cytotoxic effects against glioblastoma cells.
    • Colony formation assays confirmed significant reductions in cell viability.
  • Molecular Dynamics Simulation :
    • Simulations revealed insights into the dynamic behavior of these compounds at protein binding sites, supporting their potential as therapeutic agents.

Q & A

Q. Table 1: Example Coupling Agents and Reaction Conditions

Coupling AgentSolventTemperatureYield (Hypothetical)
EDCl/HOBtDCM0°C → RT65–75%
DCC/DMAPTHFReflux50–60%

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • HPLC : For purity assessment (e.g., using methods similar to Flecainide impurity analysis, with C18 columns and UV detection at 254 nm) .
  • HRMS : To confirm molecular weight (theoretical [M+H]⁺: 413.10).
  • Multinuclear NMR : ¹H NMR (δ 4.6–5.2 ppm for allyl protons), ¹³C NMR (δ 160–165 ppm for carbonyl), and ¹⁹F NMR (δ -70 to -75 ppm for CF₃ groups) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch).

Advanced: How to resolve contradictions in NMR data caused by dynamic rotational barriers in trifluoroethoxy groups?

Methodological Answer:
The trifluoroethoxy groups may exhibit restricted rotation at room temperature, leading to split signals in ¹H/¹³C NMR. To address this:

Acquire variable-temperature NMR (e.g., 25°C to 80°C) to observe coalescence of split peaks.

Use 2D NMR (HSQC, HMBC) to unambiguously assign protons and carbons, referencing structurally related benzamides (e.g., Flecainide impurities or piperidinylmethyl analogs ).

Compare data with computational predictions (DFT calculations for optimized geometries).

Q. Table 2: Example NMR Assignments vs. Analogues

Proton PositionTarget Compound (δ ppm)Flecainide Impurity E (δ ppm) Piperidinylmethyl Analog
Allyl CH₂4.6–5.2 (m)
Aromatic H6.8–7.5 (m)7.1–7.6 (m)6.9–7.4 (m)

Advanced: How to design structure-activity relationship (SAR) studies for allyl vs. other substituents?

Methodological Answer:

Synthesize analogs : Replace the allyl group with substituents like piperidinylmethyl (as in CAS 99495-92-8 ) or pyridinylmethyl (Flecainide impurities ).

Biological assays : Test analogs in target-specific assays (e.g., ion channel inhibition for cardiac applications).

Statistical analysis : Use ANOVA to compare bioactivity data (e.g., IC₅₀ values) across substituents.

Computational modeling : Perform docking studies to correlate substituent bulk/electron density with binding affinity.

Advanced: What strategies optimize solubility for in vitro assays without compromising stability?

Methodological Answer:

Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility.

pH adjustment : Test buffered solutions (pH 7.4) with cyclodextrin inclusion complexes.

Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to track decomposition .

Basic: How to identify and quantify trace impurities in synthesized batches?

Methodological Answer:

HPLC-MS : Use methods adapted from Flecainide impurity profiling (e.g., gradient elution with 0.1% formic acid in water/acetonitrile) .

Reference standards : Compare retention times and MS/MS fragments with known impurities (e.g., unreacted benzoic acid or N-alkylation byproducts).

Quantitation : Apply external calibration curves for impurities detected at ≥0.1% levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.